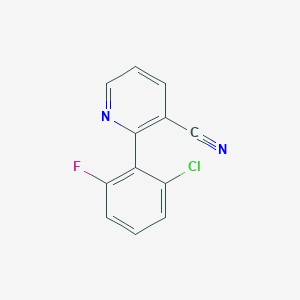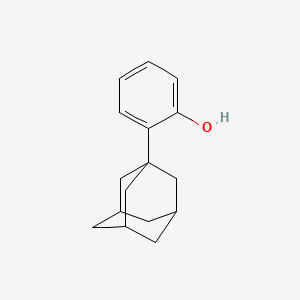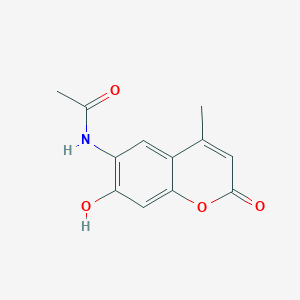
5-(Thiophen-2-yl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiophen-2-yl)quinolin-8-ol: is a heterocyclic compound that features both a quinoline and a thiophene ring The quinoline ring is a fused bicyclic structure consisting of a benzene ring fused to a pyridine ring, while the thiophene ring is a five-membered ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-yl)quinolin-8-ol typically involves the condensation of quinoline derivatives with thiophene derivatives. One common method is the reaction of quinolin-8-ol with thiophene-2-carboxylic acid or its derivatives under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Thiophen-2-yl)quinolin-8-ol can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and thiophene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Quinoline N-oxides, thiophene sulfoxides.
Reduction: Reduced quinoline or thiophene derivatives.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Thiophen-2-yl)quinolin-8-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of infectious diseases and cancer. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials. Its unique electronic properties make it valuable in materials science .
Wirkmechanismus
The mechanism of action of 5-(Thiophen-2-yl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the activity of bacterial enzymes, disrupting essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A parent compound with a similar structure but lacking the thiophene ring.
Thiophene: A simpler heterocycle containing only the thiophene ring.
Quinolin-8-ol: A derivative of quinoline without the thiophene substitution.
Uniqueness: 5-(Thiophen-2-yl)quinolin-8-ol is unique due to the presence of both quinoline and thiophene rings, which confer distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
892878-94-3 |
|---|---|
Molekularformel |
C13H9NOS |
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
5-thiophen-2-ylquinolin-8-ol |
InChI |
InChI=1S/C13H9NOS/c15-11-6-5-9(12-4-2-8-16-12)10-3-1-7-14-13(10)11/h1-8,15H |
InChI-Schlüssel |
IFEMFQWLQBWJNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride](/img/structure/B11878268.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)






